molecular formula C23H25FN2O4S B2632354 6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one CAS No. 892763-26-7

6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2632354
CAS No.: 892763-26-7
M. Wt: 444.52
InChI Key: HJCYOOAGTPVQFE-UHFFFAOYSA-N
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Description

6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom, a methylbenzenesulfonyl group, a morpholine ring, and a propyl chain attached to a dihydroquinolinone core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, including:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Methylbenzenesulfonyl Group: This step involves sulfonylation using reagents like methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Incorporation of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.

    Addition of the Propyl Chain: The propyl chain can be added via alkylation reactions using propyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinolinone core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the sulfonyl group or the quinoline core using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorine or sulfonyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Pyridine, triethylamine, sodium hydride, potassium tert-butoxide

    Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI)

Major Products Formed

    Oxidation Products: Quinoline N-oxides, sulfone derivatives

    Reduction Products: Dihydroquinoline derivatives, sulfonamide derivatives

    Substitution Products: Fluorine-substituted quinolines, sulfonyl-substituted quinolines

Scientific Research Applications

6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-3-(4-methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline
  • 7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one
  • 3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one

Uniqueness

6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-fluoro-3-(4-methylphenyl)sulfonyl-7-morpholin-4-yl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O4S/c1-3-8-26-15-22(31(28,29)17-6-4-16(2)5-7-17)23(27)18-13-19(24)21(14-20(18)26)25-9-11-30-12-10-25/h4-7,13-15H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCYOOAGTPVQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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